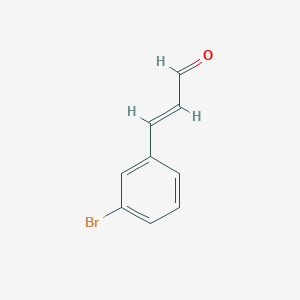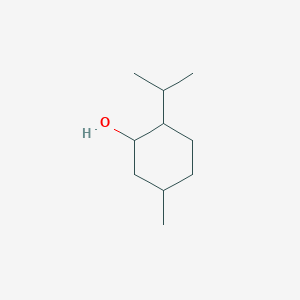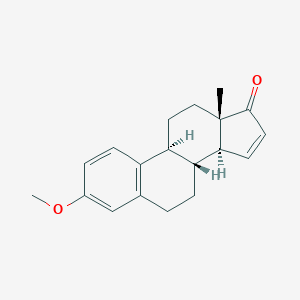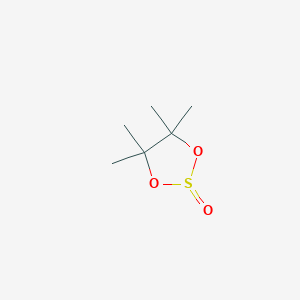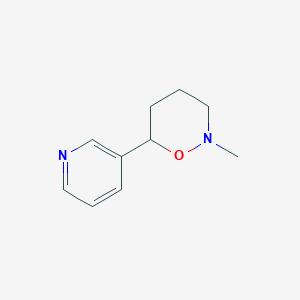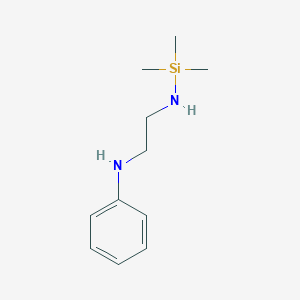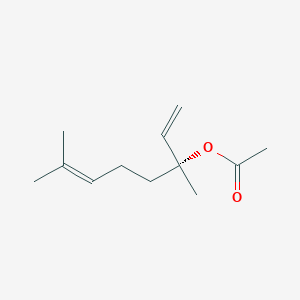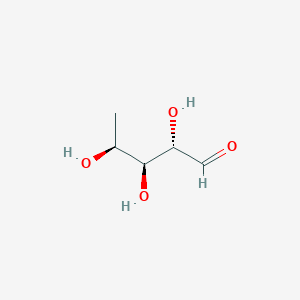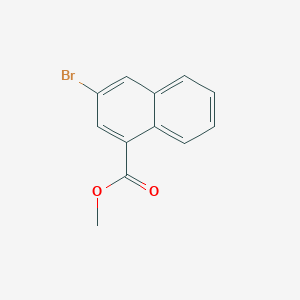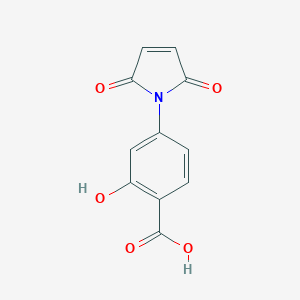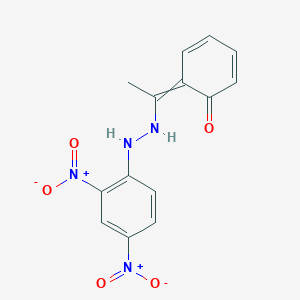
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound that is widely used in scientific research. DNPH is a yellow to orange crystalline powder that is soluble in organic solvents. It is commonly used as a reagent for the detection and quantification of carbonyl compounds in samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques.
Mécanisme D'action
DNPH reacts with carbonyl compounds to form stable hydrazones. The reaction is a nucleophilic addition reaction, where the hydrazine group (NH2-NH-) of DNPH attacks the carbonyl group (C=O) of the carbonyl compound, forming a stable hydrazone. The reaction is highly specific for carbonyl compounds and does not react with other functional groups.
Effets Biochimiques Et Physiologiques
DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules, including proteins, nucleic acids, and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
DNPH has several advantages for lab experiments. It is a highly specific reagent that reacts only with carbonyl compounds, making it useful for the detection and quantification of carbonyl compounds in various samples. DNPH is also a stable compound that can be easily stored and transported. However, DNPH has some limitations for lab experiments. It requires a relatively large amount of sample for analysis, and the reaction with carbonyl compounds can be slow, requiring long reaction times.
Orientations Futures
There are several future directions for the use of DNPH in scientific research. One direction is the development of new methods for the detection and quantification of carbonyl compounds using DNPH. Another direction is the application of DNPH in the analysis of carbonyl compounds in complex samples, including environmental samples and biological samples. Additionally, DNPH can be used in the development of new drugs and therapies that target carbonyl compounds, which are implicated in various diseases, including cancer, diabetes, and Alzheimer's disease.
Méthodes De Synthèse
DNPH can be synthesized by reacting 2,4-dinitrochlorobenzene with phenylhydrazine in the presence of a base. The reaction yields DNPH as a yellow to orange crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
DNPH is widely used in scientific research for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) in their structure. They are commonly found in various samples, including environmental samples, food samples, and biological samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques, including UV-Vis spectroscopy, HPLC, and GC-MS.
Propriétés
Numéro CAS |
17744-50-2 |
|---|---|
Nom du produit |
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone |
Formule moléculaire |
C14H12N4O5 |
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
2-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C14H12N4O5/c1-9(11-4-2-3-5-14(11)19)15-16-12-7-6-10(17(20)21)8-13(12)18(22)23/h2-8,16,19H,1H3/b15-9+ |
Clé InChI |
GDOYOEYMNQELFH-UHFFFAOYSA-N |
SMILES isomérique |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2O |
SMILES canonique |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



